N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound featuring multiple heterocyclic structures. It contains a benzo[d]thiazole ring, an imidazo[2,1-c][1,2,4]triazole ring, and a thioacetamide group. This compound is classified under heterocyclic compounds, which are characterized by the presence of atoms of at least two different elements in their rings. Its intricate structure makes it of significant interest in medicinal chemistry and pharmacology due to its potential biological activities .
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The initial steps may include the formation of the benzo[d]thiazole ring followed by the construction of the imidazo[2,1-c][1,2,4]triazole moiety.
In an industrial context, optimizing synthetic routes is crucial for achieving high yield and purity. Techniques such as continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and product quality .
The molecular formula for N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is , with a molecular weight of approximately 365.46 g/mol. The compound's structural features include:
The structural representation can be depicted using SMILES notation: CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5
.
N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can participate in various chemical reactions:
While specific solubility data for N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is not readily available in the literature, the general physical properties expected from similar compounds include:
Chemical properties include potential reactivity with nucleophiles due to the thioacetamide group and stability under standard laboratory conditions .
N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Research indicates that compounds with similar structures can exhibit anticancer properties and may be explored for their efficacy against various cancer cell lines . Further studies could lead to its development as a therapeutic agent in oncology or other fields of pharmacology.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: